![molecular formula C13H25NO4 B2360277 6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid CAS No. 2353777-70-3](/img/structure/B2360277.png)
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid is a synthesized molecule that belongs to the family of fatty acid amides. It was first described in 2002 by researchers at GlaxoSmithKline (GSK) who were looking for new non-steroidal anti-inflammatory drugs (NSAIDs) that could potentially bypass the gastrointestinal side effects of currently available NSAIDs. This compound has shown anti-inflammatory properties and has been proposed as a lead compound for drug development.
准备方法
The synthesis of 6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid involves a multi-step process. One of the synthetic routes includes the reaction of 5-amino-1-pentanol with various reagents, including tert-butyl N-{[(2S)-2,3-epoxy-4-oxo-4-{[(2S)-2-(2-methylpropan-2-yl)oxycarbonylamino]butanoyl}butyl]carbamate, to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol, methanol, and chloroform. Industrial production methods may involve scaling up this process with optimizations for yield and purity.
化学反应分析
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying fatty acid amides and their reactivity.
Biology: It has been studied for its anti-inflammatory properties and potential as a non-steroidal anti-inflammatory drug (NSAID).
Medicine: Research is ongoing to explore its potential in treating conditions that require anti-inflammatory drugs without the gastrointestinal side effects.
Industry: It is used in the synthesis of other complex molecules and as a reference compound in analytical methods.
作用机制
The mechanism of action of 6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the production of inflammatory mediators, thereby reducing inflammation. The molecular targets include enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.
相似化合物的比较
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid can be compared with other similar compounds in the family of fatty acid amides. Some similar compounds include:
N-palmitoylethanolamide: Known for its anti-inflammatory and analgesic properties.
N-oleoylethanolamide: Studied for its role in appetite regulation and metabolism.
N-arachidonoylethanolamide:
What sets this compound apart is its specific structure, which imparts unique reactivity and potential therapeutic applications.
属性
IUPAC Name |
6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-9(2)10(7-6-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMBBWJKLMKQGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
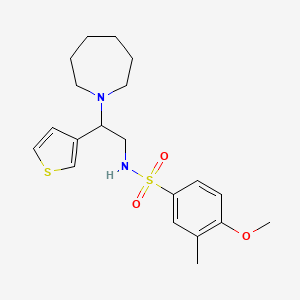
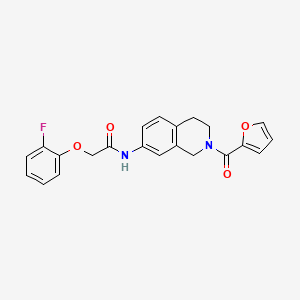
![1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2360196.png)
![1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2360197.png)
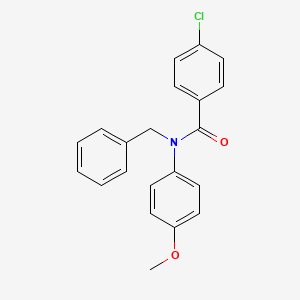
![4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2360201.png)
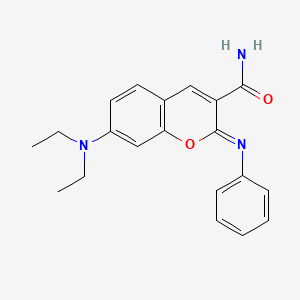
![5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde](/img/structure/B2360203.png)

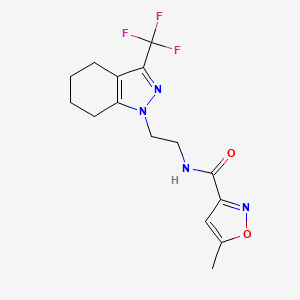
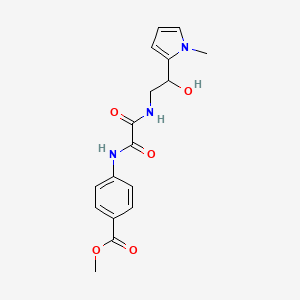
![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2360213.png)
![1'-(4-bromobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2360214.png)
![2-Ethyl-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360216.png)
